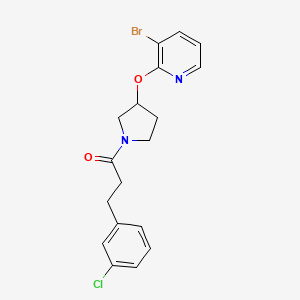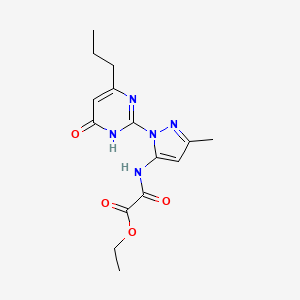
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a synthetic organic compound with significant applications in the fields of chemistry and pharmaceuticals. This molecule is characterized by its complex structure, which includes a pyrrolidine ring, a chlorophenyl group, and a bromopyridinyl moiety. This structural uniqueness grants it specific properties and reactivity patterns, making it a compound of interest for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one typically involves multiple steps, often starting with readily available precursor materials.
Step 1: Formation of Intermediate Compounds
The initial step often includes the preparation of 3-bromopyridine-2-ol, which involves the bromination of pyridine-2-ol using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform.
Another precursor, 3-chlorobenzaldehyde, is commonly synthesized via the chlorination of benzaldehyde using chlorine gas or a chlorinating reagent.
Step 2: Formation of Pyrrolidine Derivative
The next step involves the formation of the pyrrolidine derivative, typically through the reaction of a pyrrolidine ring with an appropriate alkylating agent under basic conditions, usually using sodium hydride (NaH) or potassium carbonate (K2CO3) in an anhydrous solvent like tetrahydrofuran (THF).
Step 3: Final Coupling and Functionalization
The final step includes the coupling of the intermediates, where the pyrrolidine derivative is reacted with 3-bromopyridine-2-ol and 3-chlorobenzaldehyde in the presence of a base and a coupling reagent like 1,1'-carbonyldiimidazole (CDI) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but optimized for larger scale and higher efficiency. Techniques such as continuous flow synthesis and advanced catalytic methods could be employed to enhance yield and purity while minimizing reaction times and by-products.
化学反応の分析
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one undergoes several types of reactions:
Oxidation
Reagents and Conditions: : Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Products: : Typically results in the formation of ketones or carboxylic acids.
Reduction
Reagents and Conditions: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Products: : Can produce alcohols or amines depending on the site of reduction.
Substitution
Reagents and Conditions: : Nucleophiles like amines or thiols, often under basic conditions.
Products: : Substitution of halogen atoms with other functional groups.
科学的研究の応用
Chemistry
Used as a building block for the synthesis of more complex organic molecules and intermediates.
Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine
Explored for its potential in designing novel pharmaceutical agents, particularly in targeting specific receptors or enzymes.
May serve as a lead compound for developing drugs with anti-inflammatory, analgesic, or antimicrobial properties.
Industry
Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural attributes.
Applied in agrochemicals for the synthesis of herbicides and pesticides.
作用機序
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one exerts its effects through various molecular targets and pathways:
Molecular Targets: : Interacts with specific proteins or enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: : May influence signaling pathways related to inflammation, pain, or microbial growth, depending on the functional groups' interaction with cellular components.
類似化合物との比較
Similar Compounds
1-(3-Pyridin-2-yloxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one: : Lacks the bromine atom, resulting in different reactivity and binding properties.
1-(3-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-3-(3-chlorophenyl)propan-1-one: : Substitutes pyrrolidine with piperidine, altering the steric and electronic environment.
Uniqueness
The presence of both bromine and chlorine atoms in the compound imparts unique electronic properties, enhancing its reactivity and potential interactions with biological targets.
The pyrrolidine ring provides a conformational rigidity that may influence the compound's binding affinity and specificity.
Conclusion
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions, making it a valuable asset in the synthesis of advanced materials and pharmaceutical research. Its comparison with similar compounds highlights its distinct properties, underscoring its potential in numerous applications.
特性
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrClN2O2/c19-16-5-2-9-21-18(16)24-15-8-10-22(12-15)17(23)7-6-13-3-1-4-14(20)11-13/h1-5,9,11,15H,6-8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHYUPATYXNTKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl}phosphonoyl dichloride](/img/structure/B2864527.png)




![5-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2864538.png)

![N-[2-(2-Methoxyphenyl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2864541.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2864542.png)


![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate](/img/structure/B2864548.png)


